molecular formula C22H22ClN5O2 B563704 2-Chloro-6-[N,N-DI(2-hydroxybenzyl)amino]-9-isopropylpurine CAS No. 1076199-83-1

2-Chloro-6-[N,N-DI(2-hydroxybenzyl)amino]-9-isopropylpurine

Cat. No.: B563704
CAS No.: 1076199-83-1
M. Wt: 423.901
InChI Key: VQPSNEQQJJUAQM-UHFFFAOYSA-N
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Description

2-Chloro-6-[N,N-DI(2-hydroxybenzyl)amino]-9-isopropylpurine is a synthetic compound with the molecular formula C22H22ClN5O2 and a molecular weight of 423.90 g/mol . It belongs to the class of purine derivatives and is used in various scientific research applications, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-[N,N-DI(2-hydroxybenzyl)amino]-9-isopropylpurine typically involves the reaction of 2-chloropurine with N,N-DI(2-hydroxybenzyl)amine under controlled conditions. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The product is then purified using chromatographic techniques .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The final product is subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-[N,N-DI(2-hydroxybenzyl)amino]-9-isopropylpurine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted purine derivatives, while oxidation and reduction reactions can yield quinones or alcohols, respectively .

Scientific Research Applications

2-Chloro-6-[N,N-DI(2-hydroxybenzyl)amino]-9-isopropylpurine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and antiviral activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-6-[N,N-DI(2-hydroxybenzyl)amino]-9-isopropylpurine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. It can also interact with receptors to modulate signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-6-[N,N-DI(2-hydroxyethyl)amino]-9-isopropylpurine
  • 2-Chloro-6-[N,N-DI(2-hydroxypropyl)amino]-9-isopropylpurine
  • 2-Chloro-6-[N,N-DI(2-hydroxybutyl)amino]-9-isopropylpurine

Uniqueness

2-Chloro-6-[N,N-DI(2-hydroxybenzyl)amino]-9-isopropylpurine is unique due to the presence of the 2-hydroxybenzyl groups, which confer specific chemical and biological properties. These groups can enhance the compound’s ability to interact with biological targets and improve its solubility and stability .

Properties

IUPAC Name

2-[[(2-chloro-9-propan-2-ylpurin-6-yl)-[(2-hydroxyphenyl)methyl]amino]methyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN5O2/c1-14(2)28-13-24-19-20(25-22(23)26-21(19)28)27(11-15-7-3-5-9-17(15)29)12-16-8-4-6-10-18(16)30/h3-10,13-14,29-30H,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQPSNEQQJJUAQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=NC2=C1N=C(N=C2N(CC3=CC=CC=C3O)CC4=CC=CC=C4O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50652513
Record name 2,2'-[{[2-Chloro-9-(propan-2-yl)-9H-purin-6-yl]azanediyl}bis(methylene)]diphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50652513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

423.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1076199-83-1
Record name 2,2′-[[[2-Chloro-9-(1-methylethyl)-9H-purin-6-yl]imino]bis(methylene)]bis[phenol]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1076199-83-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2'-[{[2-Chloro-9-(propan-2-yl)-9H-purin-6-yl]azanediyl}bis(methylene)]diphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50652513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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